

Chemical and physical properties of 6-Methoxypyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxypyrazine-2-carbonitrile

Cat. No.: B162599

[Get Quote](#)

An In-depth Technical Guide to **6-Methoxypyrazine-2-carbonitrile** for Advanced Research

This guide provides a comprehensive technical overview of **6-Methoxypyrazine-2-carbonitrile**, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights beyond standard data sheets.

Introduction: A Versatile Heterocyclic Building Block

6-Methoxypyrazine-2-carbonitrile is an aromatic heterocyclic compound featuring a pyrazine ring substituted with a methoxy and a nitrile group. The pyrazine core is a well-established scaffold in medicinal chemistry, found in numerous biologically active molecules and approved drugs.^[1] This prevalence is due to the pyrazine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. The presence of the methoxy and nitrile functional groups on this scaffold makes **6-Methoxypyrazine-2-carbonitrile** a particularly valuable and versatile intermediate for chemical synthesis. The electron-withdrawing nitrile group enhances the reactivity of the pyrazine ring and serves as a synthetic handle for conversion into other functional groups, such as amines, carboxylic acids, or tetrazoles, thereby enabling the exploration of diverse chemical space in drug discovery programs.^[2]

Molecular Structure and Chemical Identifiers

A precise understanding of the molecule's structure and its standard identifiers is fundamental for any research application.

Caption: 2D Chemical Structure of **6-Methoxypyrazine-2-carbonitrile**.

Table 1: Core Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	6-methoxypyrazine-2-carbonitrile	[3]
CAS Number	136309-07-4	[2] [4] [5]
Molecular Formula	C ₆ H ₅ N ₃ O	[2] [4] [5]
Molecular Weight	135.12 g/mol	[2] [5]
Canonical SMILES	<chem>COc1cncc(C#N)n1</chem>	[2]
InChI	InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3	[2]
InChIKey	HJMUXUUZHUCKFP-UHFFFAOYSA-N	[3] [4]

| Synonyms | 2-Methoxy-6-cyanopyrazine, 6-Cyano-2-methoxypyrazine |[\[2\]](#) |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings, from reaction conditions to formulation and biological assays. **6-Methoxypyrazine-2-carbonitrile** is typically a white to off-white solid or a colorless to pale yellow liquid at room temperature, depending on its purity.[\[2\]](#)[\[5\]](#)

Table 2: Key Physicochemical Data

Property	Value	Source(s)
Appearance	White to off-white solid	[5]
Boiling Point	228.76 °C at 760 mmHg	[4]
Density	1.247 g/cm ³	[4]
Flash Point	92.15 °C	[4]
Vapor Pressure	0.072 mmHg at 25°C	[4]
Refractive Index	1.527	[4]
LogP (predicted)	0.35688	[4]
pKa (predicted)	-2.67 ± 0.10	[5]

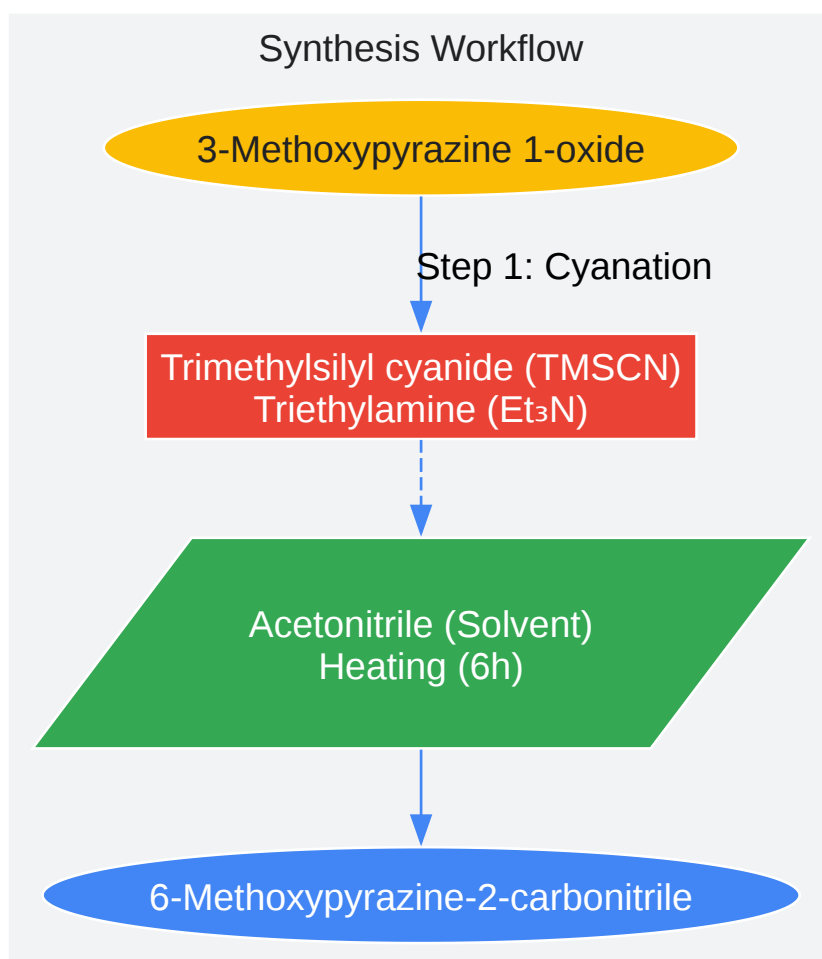
| Storage | Store at room temperature |[5][6] |

The predicted LogP value of 0.36 suggests a relatively hydrophilic character, which can be advantageous for solubility in aqueous buffers used in biological screening.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of **6-Methoxypyrazine-2-carbonitrile** can be achieved through several routes. A common and efficient method involves the cyanation of a pyrazine N-oxide precursor. This approach leverages the activation of the pyrazine ring by N-oxidation, facilitating nucleophilic attack.



[Click to download full resolution via product page](#)

Caption: A common synthetic workflow for **6-Methoxypyrazine-2-carbonitrile**.

In this pathway, 3-methoxypyrazine 1-oxide is treated with trimethylsilyl cyanide in the presence of a base like triethylamine. The N-oxide activates the C2 position for nucleophilic attack by the cyanide ion. The subsequent elimination of the N-oxide oxygen yields the desired product. This method is often preferred for its relatively mild conditions and good yields.

An alternative strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyrazine ring. For instance, the reaction of 6-chloropyrazine-2-carbonitrile with sodium methoxide in methanol can yield the target compound.[7] The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.

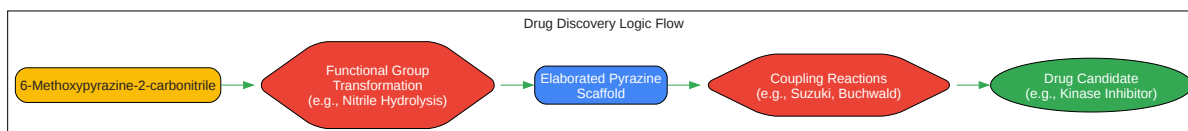
Chemical Reactivity

The reactivity of **6-Methoxypyrazine-2-carbonitrile** is governed by its three key features:

- **Pyrazine Ring:** As an electron-deficient aromatic system, the pyrazine ring is generally resistant to electrophilic substitution but is susceptible to nucleophilic aromatic substitution, especially if further activated by electron-withdrawing groups.
- **Nitrile Group (-CN):** This is a highly versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are common pharmacophores. This versatility makes the compound a valuable intermediate for creating libraries of derivatives.
- **Methoxy Group (-OCH₃):** This electron-donating group can influence the regioselectivity of reactions on the pyrazine ring. It can also be cleaved to reveal a hydroxyl group, providing another point for chemical modification.

Applications in Research and Development

The primary application of **6-Methoxypyrazine-2-carbonitrile** is as a key intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries.^[2]



[Click to download full resolution via product page](#)

Caption: Logical flow of using the compound in a drug discovery program.

Its structure is a fragment of interest in the design of inhibitors for various enzymes, such as kinases and phosphodiesterases, where the pyrazine core can mimic purine bases and form critical hydrogen bonds in the active site. The ability to easily modify the nitrile and methoxy groups allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Beyond medicinal chemistry, related methoxypyrazines are known for their potent aromatic properties, contributing to the characteristic aromas of various foods like roasted coffee and bell peppers.[6][8] While **6-Methoxypyrazine-2-carbonitrile** itself is primarily a synthetic intermediate, its pyrazine core is fundamental to the flavor and fragrance industry.[6]

Experimental Protocol: Synthesis of 6-Methoxypyrazine-2-carbonitrile

This protocol describes a laboratory-scale synthesis based on literature precedents.

Objective: To synthesize **6-Methoxypyrazine-2-carbonitrile** from 3-methoxypyrazine 1-oxide.

Materials & Reagents:

- 3-Methoxypyrazine 1-oxide
- Trimethylsilyl cyanide (TMSCN)
- Triethylamine (Et₃N), freshly distilled
- Acetonitrile (anhydrous)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-methoxypyrazine 1-oxide (1.0 eq).
- **Solvent and Reagents:** Add anhydrous acetonitrile to dissolve the starting material. Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.2 eq) at room temperature.
 - **Causality Note:** Triethylamine acts as a base to facilitate the reaction and neutralize any generated acids. Anhydrous conditions are crucial as TMS-CN is moisture-sensitive.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate.
- **Extraction:** Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
 - **Self-Validation:** The bicarbonate wash removes acidic byproducts. The brine wash helps to remove residual water and water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
- **Characterization:** Confirm the identity and purity of the isolated product using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry. The product should appear as a white to off-white solid.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

- General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
- Hazards: While a specific, comprehensive safety data sheet (SDS) for this exact compound is not readily available in the search results, related nitrile- and pyrazine-containing compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye and skin irritation.[10][11]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][9]

Conclusion

6-Methoxypyrazine-2-carbonitrile is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its well-defined physicochemical properties, versatile reactivity, and accessible synthetic routes make it an ideal starting point for the synthesis of novel compounds. This guide has provided a detailed overview of its key characteristics and a practical framework for its synthesis and application, empowering scientists to leverage this potent building block in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
2. CAS 136309-07-4: 6-METHOXY-PYRAZINE-2-CARBONITRILE [cymitquimica.com]
3. PubChemLite - 6-methoxypyrazine-2-carbonitrile (C₆H₅N₃O) [pubchemlite.lcsb.uni.lu]
4. 6-Methoxy-pyrazine-2-carbonitrile | CAS#:136309-07-4 | Chemsrce [chemsrc.com]
5. 136309-07-4 CAS MSDS (6-METHOXY-PYRAZINE-2-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 6-Methoxypyrazine-2-Carbonitrile [myskinrecipes.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. 3-Methoxypyridine-2-carbonitrile | C₇H₆N₂O | CID 11332493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical and physical properties of 6-Methoxypyrazine-2-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162599#chemical-and-physical-properties-of-6-methoxypyrazine-2-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com